Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity: 400-Fold Discrimination
In radioligand binding assays across 11 receptor systems, tibalosin demonstrated a selectivity ratio of approximately 400 between alpha-1 and alpha-2 adrenergic receptors. Binding Ki values were 26 nmol/L at alpha-1 receptors, compared with more than 10,000 nmol/L at alpha-2 receptors [1]. By comparison, non-selective alpha blockers such as phentolamine exhibit alpha-1/alpha-2 ratios close to unity, while the prototypical alpha-1 antagonist prazosin shows a selectivity ratio of approximately 1,000–2,000 (reported Ki ~0.2–0.3 nM at alpha-1 vs. ~340–4,830 nM at alpha-2, yielding ratios of roughly 1,000–15,000 depending on subtype) . Tibalosin thus occupies an intermediate selectivity position—substantially more alpha-1-selective than phentolamine but less potent and less selective than prazosin—relevant for experiments requiring graded alpha-1 blockade.
| Evidence Dimension | Alpha-1/Alpha-2 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | Tibalosin Ki(alpha-1) = 26 nM; Ki(alpha-2) >> 10,000 nM; selectivity ratio ~400 |
| Comparator Or Baseline | Prazosin Ki(alpha-1) = 0.2–0.32 nM; Ki(alpha-2) = 340–4,830 nM; selectivity ratio ~1,000–15,000. Phentolamine selectivity ratio ~1–3. |
| Quantified Difference | Tibalosin is ~700–1,000-fold less potent than prazosin at alpha-1 receptors but retains ~400-fold alpha-1/alpha-2 selectivity. |
| Conditions | Radioligand binding assays using [3H]-prazosin (alpha-1), [3H]-rauwolscine (alpha-2) in rat brain membrane preparations (Chatelain et al., 1984). |
Why This Matters
Procurement decisions requiring a moderately selective alpha-1 antagonist with measurable but not extreme potency should favor tibalosin over prazosin when super-high potency would confound experimental readouts or when receptors need partial rather than full occupancy.
- [1] Chatelain P, Claeys M, van Dorsser W, Roba J. Receptor binding profile of tibalosine, a new antihypertensive. Arzneimittelforschung. 1984;34(11):1501-1504. PMID: 6093823. View Source
